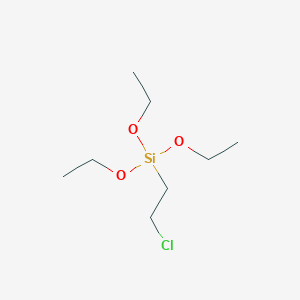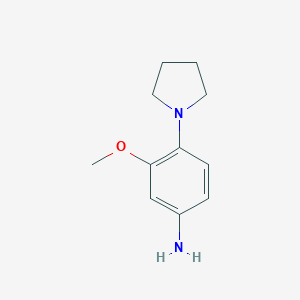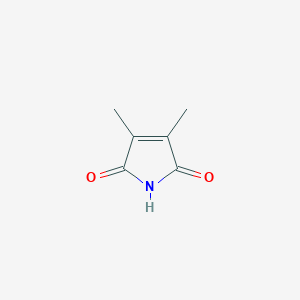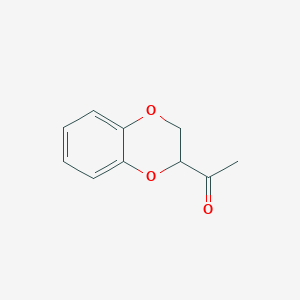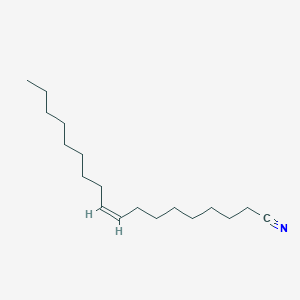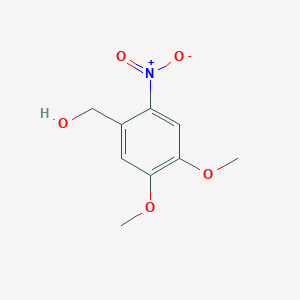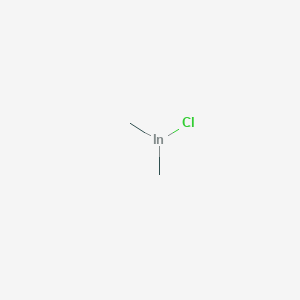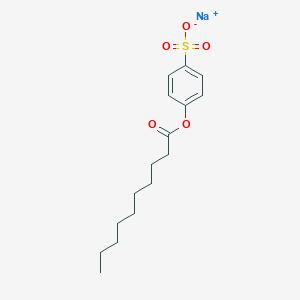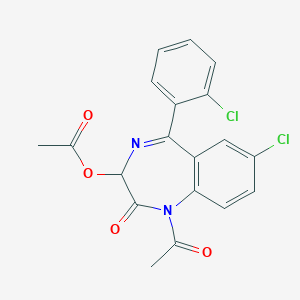
1-Acetyl-3-(acetyloxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2h-1,4-benzodiazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-3-(acetyloxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2h-1,4-benzodiazepin-2-one is a useful research compound. Its molecular formula is C19H14Cl2N2O4 and its molecular weight is 405.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Methodologies and Biological Activities
- Synthetic Aspects of Benzodiazepines : A review by Teli et al. (2023) on the synthetic strategies of 1,4- and 1,5-benzodiazepines using o-phenylenediamine highlights the significant role these compounds play in medicinal chemistry. The review discusses their biological activities such as anticonvulsion, anti-anxiety, sedation, and hypnotics, emphasizing the broad and valuable synthetic approaches developed for these biologically active moieties over the past five years (Teli et al., 2023).
Pharmacological Profile
- Benzothiazepines Review : The pharmacological and synthetic profile of benzothiazepine derivatives, as reviewed by Dighe et al. (2015), provides insights into the diverse bioactivities of benzothiazepine and its derivatives, including coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker effects. This review underscores the importance of structural relatives of benzodiazepines in drug discovery, hinting at the potential pharmacological applications of related compounds (Dighe et al., 2015).
Potential Therapeutic Applications
- Novel Sedative Hypnotics : The development of new compounds with reduced toxicity and enhanced efficacy for therapeutic applications, such as sedative hypnotics, is highlighted by research on zaleplon. This research illustrates the ongoing efforts to find safer, more effective benzodiazepine derivatives for use in treating insomnia and potentially other conditions (Heydorn, 2000).
Mécanisme D'action
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
It’s suggested that the compound has a high probability of human intestinal absorption and is likely to cross the blood-brain barrier .
Result of Action
Indole derivatives are known to have a wide range of biological effects due to their interaction with multiple receptors .
Analyse Biochimique
Biochemical Properties
1-Acetyl-3-(acetyloxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2h-1,4-benzodiazepin-2-one plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA, which is the primary inhibitory neurotransmitter in the brain. This interaction leads to a calming effect on the nervous system. Additionally, the compound may interact with various enzymes and proteins involved in neurotransmitter synthesis and degradation, further influencing its biochemical properties .
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, particularly those involving GABAergic transmission. By enhancing GABAergic signaling, the compound can modulate neuronal excitability, leading to reduced anxiety and sedation. It also affects gene expression related to neurotransmitter receptors and enzymes, thereby altering cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through binding to the GABA-A receptor. This binding increases the receptor’s affinity for GABA, leading to an influx of chloride ions into the neuron, hyperpolarizing the cell membrane, and reducing neuronal excitability. The compound may also inhibit or activate various enzymes involved in neurotransmitter metabolism, further influencing its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of GABAergic signaling and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can produce anxiolytic and sedative effects without significant adverse effects. At higher doses, it may cause toxicity, including respiratory depression, motor impairment, and other adverse effects. Threshold effects have been observed, indicating a narrow therapeutic window for safe and effective use .
Metabolic Pathways
This compound is metabolized primarily in the liver through various enzymatic pathways. Cytochrome P450 enzymes play a crucial role in its metabolism, leading to the formation of active and inactive metabolites. These metabolites may further interact with other metabolic pathways, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert its effects on the central nervous system .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes .
Propriétés
IUPAC Name |
[1-acetyl-7-chloro-5-(2-chlorophenyl)-2-oxo-3H-1,4-benzodiazepin-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O4/c1-10(24)23-16-8-7-12(20)9-14(16)17(13-5-3-4-6-15(13)21)22-18(19(23)26)27-11(2)25/h3-9,18H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFQQMIIYCLLNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)OC(=O)C)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B91834.png)
